molecular formula C14H8Br2 B048569 2,3-Dibromoanthracene CAS No. 117820-97-0

2,3-Dibromoanthracene

Cat. No. B048569
M. Wt: 336.02 g/mol
InChI Key: SWKSPWUUMSDFTI-UHFFFAOYSA-N
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Description

2,3-Dibromoanthracene is a derivative of anthracene with two bromine atoms . It is a useful synthetic intermediate used to synthesize various acenes and acene derivatives such as Acenaphth [1,2-b]anthracene, which is mutagenic .


Chemical Reactions Analysis

A visible light promoted approach to anthracenone-furans from readily available 2,3-dibromonaphthoquinones and phenylbenzofurans via a formal Diels Alder reaction has been reported . This reaction involves wavelength-selective agitation of 4CzIPN, energy transfer to quinones, recombination of 1,6-biradicals, and elimination to give anthracenone-furans in good to excellent yields in one pot .


Physical And Chemical Properties Analysis

2,3-Dibromoanthracene has a molecular formula of C14H8Br2 and a molecular weight of 336.02 . It has a melting point of 270 °C and a predicted boiling point of 441.1±18.0 °C . The density is predicted to be 1.768±0.06 g/cm3 . It is a solid substance with a light yellow to brown color .

Scientific Research Applications

  • Enantiodifferentiating Supramolecular Photocyclodimerization : It is used for enantiodifferentiating supramolecular photocyclodimerization to enhance enantioselectivity and product selectivity in reactions (Nakamura & Inoue, 2005).

  • Study of Diisopropylphosphanyl-Substituted Anthracenes : Researchers use 2,3-Dibromoanthracene for studying diisopropylphosphanyl-substituted anthracenes and their oxidation products (Schwab, Stern, & Stalke, 2008).

  • Synthesis of Anthracene Derivatives : It is involved in synthesizing anthracene derivatives and studying diastereoselectivity in photoinduced dimerization (Geiger et al., 2019).

  • Building Block for Organic Electronics : 2,3-Dibromoanthracene serves as a building block for organic light-emitting diodes (OLEDs), field-effect transistors, solar cells, and chemosensors (Xue et al., 2012).

  • Synthesis of Hexabromoanthracenes : It is used in the synthesis of new anthracene derivatives, such as hexabromoanthracenes (Çakmak et al., 2006).

  • Study of Photophysical Properties : The absorption and fluorescence spectra of 2,3-Dibromoanthracene are utilized for studying the symmetrical and rotated sandwich configurations of substituted anthracenes (Chandross & Ferguson, 1966).

  • Hydrogen Transfer Reagent : It functions as a hydrogen transfer reagent in reactions requiring a hydrogen donor, such as the formation of quinols from quinones and the hydrogenation of thiyl radicals to form thiols (Bass, 1964).

Safety And Hazards

2,3-Dibromoanthracene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

In future design of blue emitting materials, it is useful to know which part of the molecule can be altered in order to obtain new physical properties without losing the inherent optical properties . This suggests that modifications to the 2,3-Dibromoanthracene molecule could be explored for the development of new materials.

properties

IUPAC Name

2,3-dibromoanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKSPWUUMSDFTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromoanthracene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
MR Akula - Organic Preparations and Procedures International, 1990 - Taylor & Francis
All the chemicals were used as received. Acetal 1 was prepared according to the method described previously. 6 1, 2, 4, 5-Tetrabrornobenzene (2) was made following the procedure of …
Number of citations: 9 www.tandfonline.com
EO Onyango, PZ Mannes, A Pletnev, DB Granger… - Tetrahedron …, 2020 - Elsevier
We describe the synthesis and electronic properties of the novel interrupted hexacene 5,16-diphenylcyclobuta[1,2-b:3,4-b′]dianthracene (1). The synthesis is rooted in a sequential …
Number of citations: 2 www.sciencedirect.com
T Geiger, A Haupt, C Maichle-Mössmer… - The Journal of …, 2019 - ACS Publications
There is increased evidence that the effect of bulky groups in organic, organometallic, and inorganic chemistry is not only repulsive but can be attractive because of London dispersion …
Number of citations: 13 pubs.acs.org
T Iwanaga, N Asano, H Yamada, S Toyota - Tetrahedron Letters, 2019 - Elsevier
A dinaphtho[2,3-b:2′,3′-i]dihydrophenazine (DNP) derivative was synthesized by Buchwald-Hartwig cross-coupling, and its electronic spectrum was compared with that of dinaphtho[…
Number of citations: 12 www.sciencedirect.com
M Koch, M Gille, S Hecht, L Grill - Surface Science, 2018 - Elsevier
The on-surface reaction of 2,3-dibromoanthracene molecules is studied on two surfaces, Au(100) and Au(111) that differ in their surface reconstructions and thus atomic-scale structure. …
Number of citations: 22 www.sciencedirect.com
CT Lin, TC Chou - Synthesis, 1988 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 14 www.thieme-connect.com
H Hoffmann, D Mukanov, M Ganschow… - The Journal of …, 2019 - ACS Publications
We efficiently synthesized otherwise difficult to obtain 2,3- and 2,3,6,7-halogenated anthracenes with diverse east/west substituents. Key steps involve the (i) Vollhardt cyclization of bis(…
Number of citations: 9 pubs.acs.org
Z Zhang, H Fan, X Zhu - Organic Chemistry Frontiers, 2017 - pubs.rsc.org
A new method based on a palladium-catalyzed tandem reaction for the fast construction of a dianthraceno[a,e]pentalene (DAP) framework is developed, which gave a series of …
Number of citations: 14 pubs.rsc.org
JU Engelhart, BD Lindner, O Tverskoy… - … A European Journal, 2013 - Wiley Online Library
Accessible azaacenes: Pd-catalyzed coupling reactions between aromatic diamines and unactivated aromatic dibromides furnish N, N′-dihydrodiazapentacenes,-hexacenes, and-…
UHF Bunz, JU Engelhart - Chemistry–A European Journal, 2016 - Wiley Online Library
Novel synthetic methodologies allow increasingly efficient access to known organic materials, as well as the preparation of otherwise inaccessible species. Pd‐catalyzed coupling of …

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